molecular formula C3H4O3 B133899 Ethylene carbonate CAS No. 96-49-1

Ethylene carbonate

Cat. No.: B133899
CAS No.: 96-49-1
M. Wt: 88.06 g/mol
InChI Key: KMTRUDSVKNLOMY-UHFFFAOYSA-N
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Description

Ethylene carbonate is an organic compound with the chemical formula C₃H₄O₃. It is classified as a cyclic carbonate ester of ethylene glycol and carbonic acid. At room temperature, this compound is a transparent crystalline solid, practically odorless and colorless, and somewhat soluble in water. In its liquid state, it is a colorless, odorless liquid .

Mechanism of Action

Target of Action

Ethylene carbonate primarily targets the process of polymerization and electrochemical reactions . It is involved in the ring-opening polymerization (ROP) of this compound, which results in polymer chains containing ether linkages . In electrochemical reactions, it plays a crucial role in lithium-ion batteries, forming a stable compound with lithium ions .

Mode of Action

This compound interacts with its targets through chemical reactions. In the polymerization process, it undergoes ring-opening polymerization in the presence of a catalyst, such as sodium stannate trihydrate . In electrochemical reactions, it forms a stable compound with lithium ions, enabling the reversible insertion and removal of these ions .

Biochemical Pathways

The primary biochemical pathway involving this compound is its synthesis. It is produced by the reaction between ethylene oxide and carbon dioxide, catalyzed by a variety of cations and complexes . In the laboratory, it can also be produced from the reaction of urea and ethylene glycol using zinc oxide as a catalyst .

Result of Action

The result of this compound’s action is the formation of polymer chains in the case of polymerization , and the production of a stable compound with lithium ions in the case of electrochemical reactions . These actions have significant implications in the industrial sector, particularly in the production of polymers and the performance of lithium-ion batteries.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect its synthesis . Additionally, the presence of catalysts is crucial for its involvement in polymerization and electrochemical reactions . Therefore, maintaining optimal environmental conditions is essential for maximizing the efficacy and stability of this compound’s action.

Biochemical Analysis

Biochemical Properties

It is stable at room temperature, non-flammable and explosive, low toxicity, and harmless to the human body and the environment . As an organic solvent with excellent properties, Ethylene Carbonate can dissolve a variety of polymers .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a stabilizer in ether-based electrolytes used in lithium metal batteries . It has been discovered that these electrolytes can be well-stabilized by adding a trace amount of this compound . This strategy can not only improve the solubility of LiPF6 in dimethoxyethane (DME) solvent significantly but also improve the high-voltage oxidation stability of the electrolyte .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules at the atomic level. For instance, it has been found that this compound can preferentially dissociate the insoluble LiPF6 by entering the first solvation layer, which further regulates the molecule-ion interaction on the cathode interface to improve the oxidation stability of the electrolyte .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found that the ether-based electrolytes can be well-stabilized by adding a trace amount of this compound . This strategy not only improves the solubility of LiPF6 in dimethoxyethane (DME) solvent significantly but also improves the high-voltage oxidation stability of the electrolyte .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it plays a significant role in the metabolism of plants, where it is associated with the emission of carbon dioxide during polymerization, resulting in polymer chains containing ether linkages besides targeted carbonate linkages .

Transport and Distribution

It is known that this compound can be well-stabilized by adding a trace amount of it in ether-based electrolytes, which can improve the solubility of LiPF6 in dimethoxyethane (DME) solvent significantly .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene carbonate is primarily produced by the reaction between ethylene oxide and carbon dioxide. This reaction is catalyzed by a variety of cations and complexes: [ \text{(CH}_2\text{O)}_2\text{CO} + \text{CO}_2 \rightarrow \text{(CH}_2\text{O)}_2\text{CO} ]

In the laboratory, this compound can also be synthesized from the reaction of urea and ethylene glycol using zinc oxide as a catalyst at a temperature of 150°C and a pressure of 3 kPa: [ \text{(NH}_2\text{)}_2\text{CO} + \text{HO-CH}_2\text{CH}_2\text{-OH} \rightarrow \text{(CH}_2\text{O)}_2\text{CO} + 2 \text{NH}_3 ]

Industrial Production Methods: The industrial production of this compound involves the reaction of ethylene oxide with carbon dioxide in the presence of a catalyst. This method is preferred due to its efficiency and the availability of raw materials .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Methanol and Ethylene Glycol: From hydrogenation.

    Solid Electrolyte Interphase: From reductive decomposition.

    Dimethyl Carbonate: From transesterification

Comparison with Similar Compounds

Uniqueness: Ethylene carbonate is unique due to its high dielectric constant, making it an excellent solvent for polar compounds and a crucial component in lithium battery electrolytes. Its ability to undergo various chemical reactions, such as hydrogenation and transesterification, further enhances its versatility .

Properties

IUPAC Name

1,3-dioxolan-2-one
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InChI

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2
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InChI Key

KMTRUDSVKNLOMY-UHFFFAOYSA-N
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Canonical SMILES

C1COC(=O)O1
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Molecular Formula

C3H4O3
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Related CAS

26041-91-8
Record name Ethylene carbonate homopolymer
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DSSTOX Substance ID

DTXSID2026600
Record name 1,3-Dioxolan-2-one
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Molecular Weight

88.06 g/mol
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Physical Description

Liquid; Other Solid, Colorless, odorless solid or liquid; [Hawley] Solid below 36.4 deg C, liquid above this temperature; supercools (remains liquid) at temperatures below its melting point; [CHEMINFO] Colorless solidified mass; Soluble in water; [MSDSonline]
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Boiling Point

248 °C
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Flash Point

143 °C, 290 °F (143 °C) (Open Cup)
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Solubility

Soluble in water, alcohol, ether, and benzene, Miscible (40%) with water, alcohol, ethyl acetate, benzene, and chloroform; soluble in ether, n-butanol, and carbon tetrachloride., Insoluble in gasoline and turpentine oil.
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Density

1.3214 at 39 °C
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Vapor Density

3.04 (Air=1)
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Vapor Pressure

0.0098 [mmHg], 9.8X10-3 mm Hg @ 25 °C
Record name Ethylene carbonate
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Impurities

Fractionally distilled ethylene carbonate three times in a column of single-turn glass helices under 3 torr. Analysis by NMR, VPC, and IR showed no detectable impurities.
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Color/Form

Monoclinic plates, Colorless solid or liquid, Solid at room temperature., Colorless liquid or crystalline solid.

CAS No.

96-49-1
Record name Ethylene carbonate
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Melting Point

36.4 °C
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Synthesis routes and methods I

Procedure details

A 10:1 mole ratio of ethylene carbonate to dipropylene glycol is heated with stirring under a nitrogen atmosphere for 4 hours at 175° C. using 0.5 percent sodium stannate trihydrate as catalyst to give 100 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 14.7 percent carbon dioxide The catalyst is removed as in Example 1.
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Synthesis routes and methods II

Procedure details

A 50:1 mole ratio of ethylene carbonate:monoethylene glycol is heated with stirring under a nitrogen atmosphere for 88 hours at 135° C. using 0.2 percent Na2SnO3.3H2O as catalyst to give 96.6 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 27.6 percent carbon dioxide.
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Synthesis routes and methods III

Procedure details

A 10:1 mole ratio of ethylene carbonate to aminated poly(propylene glycol) (Jeffamine D-400, Mw=430, a product of the Jefferson Chemical Division of Texaco) is heated with stirring under a nitrogen atmosphere for 19 hours at 135° C. using 0.5 percent sodium stannate trihydrate as catalyst to give 96 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 11.1 percent carbon dioxide. The catalyst is removed in Example 1.
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Yield
96%
Yield
11.1%

Synthesis routes and methods IV

Procedure details

A 10:1 mole ratio of ethylene carbonate to polyester polyol (poly(caprolactone) diol, MW=530) is heated with stirring under a nitrogen atmosphere for 4 hours at 175° C. using 0.5 percent sodium stannate trihydrate as catalyst to give 97.9 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 19.2 percent carbon dioxide. The catalyst is removed as in Example 1.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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